molecular formula C22H40N6O10 B1371583 Valyl-alpha-glutamylserylseryllysine CAS No. 39194-96-2

Valyl-alpha-glutamylserylseryllysine

Cat. No. B1371583
CAS RN: 39194-96-2
M. Wt: 548.6 g/mol
InChI Key: ACSMGYQPHZVZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valyl-alpha-glutamylserylseryllysine is a peptide consisting of 9 amino acids. It has a molecular formula of C22H40N6O10 and an average mass of 548.587 Da .


Molecular Structure Analysis

The molecular structure of Valyl-alpha-glutamylserylseryllysine is defined by its molecular formula, C22H40N6O10 . Unfortunately, detailed structural analysis information is not available in the search results.

Scientific Research Applications

  • Cosmetics and Dermatology

    • Peptides are widely used in the field of cosmetics, particularly in anti-aging products. They work against both intrinsic and extrinsic aging .
    • Methods of application typically involve topical creams or serums that contain the peptide. These products are applied directly to the skin .
    • Results from clinical trials have shown that certain peptides can reduce the visible signs of skin aging and increase skin density and thickness .
  • Industrial Applications

    • Amylase, an enzyme that is a type of peptide, has a wide range of industrial applications. It is used in industries such as starch conversion, food, detergent, paper, textile, and fuel alcohol production .
    • The methods of application vary depending on the industry. For example, in the food industry, amylase is often added during the cooking process to break down starches .
    • The outcomes of these applications also vary. In general, the use of amylase can improve efficiency and product quality in these industries .
  • Biosynthesis and Industrial Applications

    • α-Amylase, a type of peptide, is synthesized from microbes such as bacteria, fungi, and yeast. It has a large number of applications in laboratories and industries .
    • The synthesis of α-amylase can be enhanced using recombinant DNA technology, different fermentation methods, less expensive and good carbon and nitrogen sources, and optimizing various parameters during fermentation .
    • The activity of crude α-amylase can be elevated to the maximum level by optimizing the temperature and pH. Some metals also interact with α-amylase and increase its activity .

properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N6O10/c1-11(2)17(24)21(36)25-12(6-7-16(31)32)18(33)27-15(10-30)20(35)28-14(9-29)19(34)26-13(22(37)38)5-3-4-8-23/h11-15,17,29-30H,3-10,23-24H2,1-2H3,(H,25,36)(H,26,34)(H,27,33)(H,28,35)(H,31,32)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSMGYQPHZVZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657527
Record name Valyl-alpha-glutamylserylseryllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valyl-alpha-glutamylserylseryllysine

CAS RN

39194-96-2
Record name Valyl-alpha-glutamylserylseryllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.